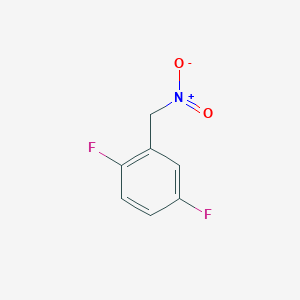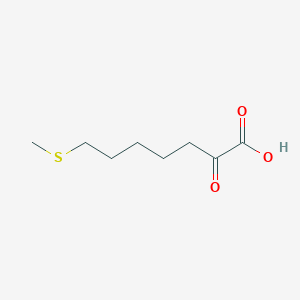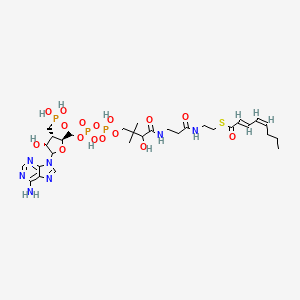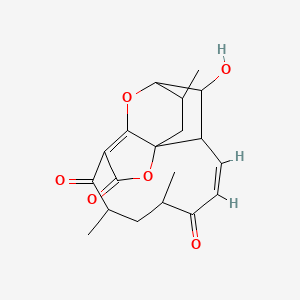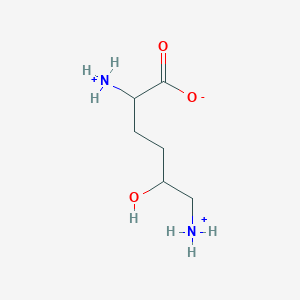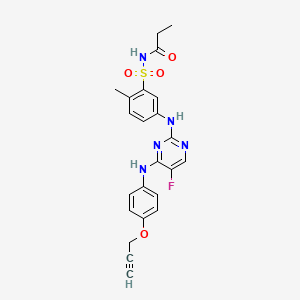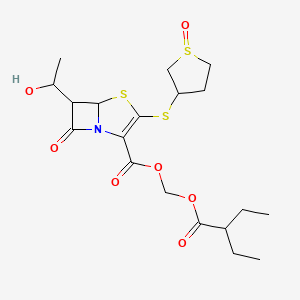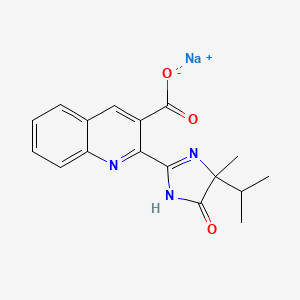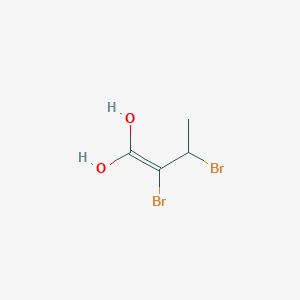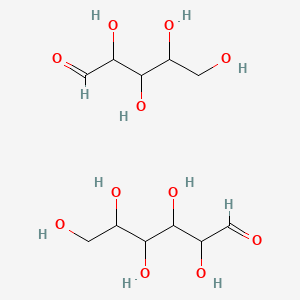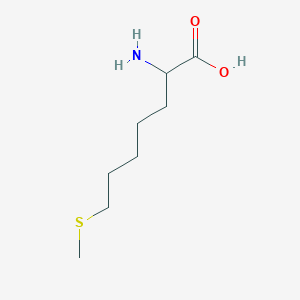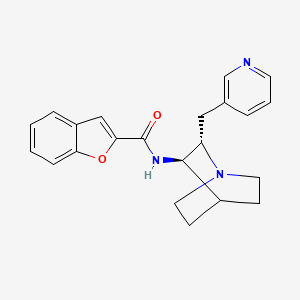
Bradanicline
概述
描述
Bradanicline, also known by its code name TC-5619, is a drug that was developed by Targacept. It acts as a partial agonist at the alpha-7 subtype of the neural nicotinic acetylcholine receptors. This compound has shown cognitive-enhancing effects in animal studies and was initially developed as a potential treatment for schizophrenia and attention deficit disorder .
科学研究应用
Bradanicline has been investigated for various scientific research applications, including:
Respiratory Diseases: This compound has been evaluated for its efficacy in treating refractory chronic cough, possibly through sensory gating in the central nervous system.
Chemogenetics: The compound has been used in engineered receptors for neuronal inhibition and seizure control, demonstrating its potential in treating epilepsy.
准备方法
The synthesis of Bradanicline involves several steps, starting with the preparation of the core structure, which includes a benzofuran ring fused to a quinuclidine moiety. The synthetic route typically involves:
Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Attachment of the Quinuclidine Moiety: The quinuclidine structure is then attached to the benzofuran ring through a series of reactions, including nucleophilic substitution and reductive amination.
Final Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
Bradanicline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
作用机制
Bradanicline exerts its effects by modulating the activity of the alpha-7 subtype of the neural nicotinic acetylcholine receptors. These receptors are associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha-7 receptors by this compound leads to neuroprotection, reducing neuronal cell deterioration and death .
相似化合物的比较
Bradanicline is unique in its selective agonism of the alpha-7 nicotinic acetylcholine receptors. Similar compounds include:
Varenicline: Another nicotinic receptor agonist, but it primarily targets the alpha-4 beta-2 receptors.
Nicotine: A non-selective agonist of nicotinic receptors, affecting multiple subtypes.
This compound’s specificity for the alpha-7 subtype makes it particularly valuable for research into cognitive enhancement and neuroprotection, setting it apart from other nicotinic receptor agonists .
属性
| Bradanicline, a novel small molecule that modulates the activity of the neuronal nicotinic receptor (NNR) subtype known as alpha7(α7). The α7 NNR is associated with a variety of biological functions. In particular, the α7 NNR has been shown in animal studies to be an essential regulator of both inflammation arising from injury or infection and cognitive functions. α7 NNR plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection. | |
CAS 编号 |
639489-84-2 |
分子式 |
C22H23N3O2 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1 |
InChI 键 |
OXKRFEWMSWPKKV-GHTZIAJQSA-N |
手性 SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
规范 SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
其他 CAS 编号 |
639489-84-2 |
同义词 |
N-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide TC 5619 TC-5619 TC5619 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
